Triallyl(methyl)silane

Vue d'ensemble

Description

Synthesis Analysis

Triallyl(methyl)silane can be synthesized through various methods, including the reaction of triallyl(aryl)silanes with aryl bromides in the presence of a palladium catalyst and tetrabutylammonium fluoride, showing the broad scope and functional group tolerance of this reaction (Nakao et al., 2003). Additionally, iridium-catalyzed preparation methods have been developed for silylboranes, including trialkyl(methyl)silane, highlighting its role in the catalytic borylation of arenes (Boebel & Hartwig, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl silane, has been extensively studied, providing insights into the structural parameters and internal barriers of similar silicon-based molecules (Kilb & Pierce, 1957). This information is crucial for understanding the reactivity and properties of triallyl(methyl)silane.

Chemical Reactions and Properties

Triallyl(methyl)silane participates in various chemical reactions, including cross-coupling reactions with aryl chlorides, showcasing its versatility as a reagent in palladium-catalyzed processes (Sahoo, Nakao, & Hiyama, 2004). These reactions highlight the compound's utility in synthesizing biaryls and other complex molecular structures.

Physical Properties Analysis

The synthesis and structural analysis of related silane compounds provide a basis for understanding the physical properties of triallyl(methyl)silane. Studies on polymethyl(alkoxy)siloxane copolymers, for example, shed light on the properties of siloxane-based materials, including their molecular weight, solubility, and mechanical strength (Gunji et al., 2013). Such information is valuable for applications requiring specific physical characteristics.

Chemical Properties Analysis

The chemical reactivity and properties of triallyl(methyl)silane are influenced by its molecular structure and the presence of allyl and methyl groups on silicon. The compound's involvement in various chemical reactions, including those leading to the synthesis of silylboranes and its use in borylation processes, demonstrate its chemical versatility and importance in organosilicon chemistry (Ohmura et al., 2016).

Applications De Recherche Scientifique

Radical-Based Reagent in Organic Chemistry

- Application Summary : Triallyl(methyl)silane, also known as tris(trimethylsilyl)silane (TMS)3SiH, is used as a radical-based reagent for functional group modifications and mediator of sequential radical reactions .

- Methods of Application : Initiation processes generate (TMS)3Si• radicals, which then propagate chain reactions for the reduction of functional groups in organic substrates .

- Results Summary : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity .

Hydrosilylation

- Application Summary : (TMS)3SiH is employed in hydrosilylation processes, which is a fundamental step in creating silicon-based materials .

- Methods of Application : The compound acts as a silicon source, adding across unsaturated bonds in the presence of a catalyst .

- Results Summary : This application results in the formation of Si-C bonds, leading to materials with improved properties like enhanced thermal stability .

Photopolymerization

- Application Summary : (TMS)3SiH plays a strategic role in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

- Methods of Application : Under light irradiation, (TMS)3SiH initiates the polymerization process, leading to the formation of polymers .

- Results Summary : The process is known for its efficiency and ability to produce polymers with specific characteristics tailored to their applications .

Silicone Rubber Nanocomposite Fabrication

- Application Summary : Silane-modified hexagonal boron nitride, using compounds like triallyl(methyl)silane, enhances the properties of silicone rubber nanocomposites .

- Methods of Application : Nanoparticles are surface modified with silanes and then incorporated into silicone rubber to improve interfacial interactions .

- Results Summary : The modification leads to better dispersion, increased crosslink density, and improved mechanical and thermal properties .

Thermal and Mechanical Property Enhancement

- Application Summary : The silane modification of nanoparticles is used to improve the thermal and mechanical properties of various composite materials .

- Methods of Application : Functionalization and silane modification processes are applied to nanoparticles before they are mixed into the composite matrix .

- Results Summary : Such modifications have been shown to enhance properties like thermal conductivity and breakdown strength .

Ionic Liquid-Polymer Fabrication

- Application Summary : Although not directly related to triallyl(methyl)silane, ionic liquids in polymer contexts can be multifunctional and have enormous potential in polymer fabrication .

- Methods of Application : Ionic liquids are incorporated into polymers to modify their properties and functionalities .

- Results Summary : This leads to the creation of polymers with unique properties, such as improved ionic conductivity or thermal stability .

Thiol-ene “Click” Reactions

- Application Summary : Triallyl(methyl)silane is used in thiol-ene “click” reactions, which are radical-mediated and serve as a versatile tool for creating complex, highly functional molecules .

- Methods of Application : These reactions are modular, wide in scope, and can be performed under solventless conditions or in environmentally benign media such as water .

- Results Summary : The thiol-ene “click” reactions yield (near) quantitative yields and are stereospecific, making them highly efficient for polymer and materials synthesis .

Radical-Based Reducing Agent

- Application Summary : Triallyl(methyl)silane functions as a radical-based reducing agent for functional group modifications and mediator of sequential radical reactions .

- Methods of Application : The compound is involved in chain processes under reductive conditions, where (TMS)3Si• radicals are generated and propagate the reduction of functional groups .

- Results Summary : The use of Triallyl(methyl)silane allows for reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity .

Electrophilic Substitution of Unsaturated Silanes

- Application Summary : Triallyl(methyl)silane undergoes electrophilic substitution reactions, which involve the attack of an electrophile on an allyl- or vinylsilane .

- Methods of Application : This process is used to introduce various electrophilic groups into the silane molecule, expanding its utility in synthesis .

- Results Summary : Electrophilic substitution provides a method for the functionalization of silanes, which can be leveraged in the synthesis of complex organic molecules .

Radical-Based Reducing Agent in Synthesis

- Application Summary : It serves as a radical-based reducing agent for functional group modifications and mediator of sequential radical reactions .

- Methods of Application : (TMS)3Si• radicals are generated and propagate the reduction of functional groups, leading to site-specific radicals that react with (TMS)3SiH .

- Results Summary : The reactions are carried out under mild conditions, yielding products with excellent chemo-, regio-, and stereoselectivity .

Surface Modification of Nanoparticles

- Application Summary : Triallyl(methyl)silane-modified nanoparticles are used to enhance the properties of materials like silicone rubber nanocomposites .

- Methods of Application : Nanoparticles are surface modified with silanes and incorporated into matrices, improving interfacial interactions .

- Results Summary : This leads to better dispersion, increased crosslink density, and improved mechanical and thermal properties .

Polymerization Initiator

- Application Summary : It plays a strategic role in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

- Methods of Application : Under light irradiation, (TMS)3SiH initiates the polymerization process .

- Results Summary : The process is efficient, producing polymers with specific characteristics tailored to their applications .

Safety And Hazards

Propriétés

IUPAC Name |

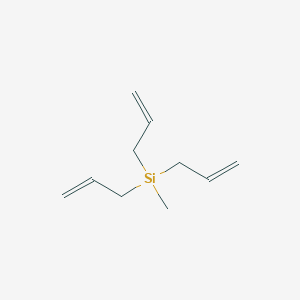

methyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340647 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triallylmethylsilane | |

CAS RN |

1112-91-0 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)